- Selective reduction of organic compounds with Al-acetoxy- and Al-trifluoroacetoxydiisobutylalane, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 65(1-2), 15-23
Cas no 933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis)
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Chemical and Physical Properties
Names and Identifiers
-
- (1R,5R)-3,3,5-Trimethylcyclohexanol
- cis-3,3,5-Trimethylcyclohexanol
- cis-3,5,5-Trimethylcyclohexanol
- Cyclohexanol,3,3,5-trimethyl-, (1R,5R)-rel-
- (+-)-cis-3,3,5-Trimethyl-cyclohexanol
- 1,2-Bis-(4-hydroxy-3,5-di-tert.-butyl-phenyl)-ethen
- 2,6-di-tert-butyl-4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]phenol
- 3,3',5,5'-Tetratert.-butyl-4,4'-dihydroxy-trans-stilben
- 3,5,3',5'-Tetra-tert-butyl-trans-stilben-4,4'-diol
- 4-[2-(4-hydroxy-3,5-ditert-butyl-phenyl)ethenyl]-2,6-ditert-butyl-phen ol
- trans-3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxystilbene
- trans-3,3,5-trimethylcyclohexanol
- CY14WK72W0
- (1R-cis)-3,3,5-trimethylcyclohexanol
- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel-
- Cyclohexanol, 3,3,5-trimethyl-, cis-
- 3,3,5-Trimethylcyclohexanol, (1R-cis)-
- (1R,5R)-3,3,5-trimethylcyclohexan-1-ol
- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-
- DSSTox_CID_27570
- DSSTox_RID_82426
- DSSTox_GSID_47570
- BRRVXFOKWJKTGG-JGVFFNPUSA-N
- Tox21_30258
- Cyclohexanol, 3,3,5-trimethyl-, cis- (8CI)
- rel-(1R,5R)-3,3,5-Trimethylcyclohexanol (ACI)
- Trixanol
- rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
-
- MDL: MFCD00070479
- Inchi: 1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
- InChI Key: BRRVXFOKWJKTGG-SFYZADRCSA-N
- SMILES: CC1(C[C@@H](O)C[C@@H](C)C1)C
Computed Properties
- Exact Mass: 142.13600
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not determined
- Density: 0.8908 g/cm3 (25 ºC)
- Melting Point: 37.3 ºC
- Boiling Point: 202 ºC
- Flash Point: 73.2±10.9 ºC,
- Refractive Index: 1.4542 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (4.4 g/l) (25 º C),
- PSA: 20.23000
- LogP: 2.19350
- FEMA: 3962
- Solubility: Not determined
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H303-H315-H318
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P310-P312
- Hazard Category Code: 36
- Safety Instruction: 39-26
- RTECS:GW0876000
-
Hazardous Material Identification:
- Risk Phrases:R36
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153390-1g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | >96.0%(GC) | 1g |
¥44.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153390-25G |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | >96.0%(GC) | 25g |
¥231.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153390-5g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | >96.0%(GC) | 5g |
¥91.90 | 2023-09-03 | |
| Chemenu | CM203356-500g |
(1R,5R)-3,3,5-trimethylcyclohexan-1-ol |
933-48-2 | 95% | 500g |
$337 | 2021-06-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71155-5g |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | ≥96% | 5g |
¥108.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71155-1g |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | ≥96% | 1g |
¥38.0 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316437-25g |
Rac-(1r,5r)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 96% | 25g |
¥570.00 | 2024-04-24 | |
| Ambeed | A701124-25g |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | 96% | 25g |
$33.0 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0874-25G |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | >96.0%(GC) | 25g |
¥230.00 | 2024-04-15 | |
| abcr | AB143317-25 g |
cis-3,3,5-Trimethylcyclohexanol, 96%; . |
933-48-2 | 96% | 25g |
€55.30 | 2023-05-09 |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
Production Method 2
Production Method 3
- Reexamination of Al-isopropoxydiisobutylalane as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 1997, 18(7), 689-690
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
- New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketones, Tetrahedron, 2006, 62(12), 2812-2819
Production Method 5
- Introduction of an O-ethoxymethyl group to protect the hydroxy group in alcohols and phenols, Synthesis, 1981, (10), 794-6
Production Method 6
1.2 Reagents: Water
- The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals, Journal of Organic Chemistry, 2015, 80(16), 8134-8141
Production Method 7
1.2 Reagents: Isopropanol Solvents: Isopropanol ; rt → 76 °C; 1 h, 76 °C
- Hydrogen-transfer reduction of carbonyl compounds promoted by nickel nanoparticles, Tetrahedron, 2008, 64(8), 1847-1852
Production Method 8
- Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6, Journal of Organic Chemistry, 1986, 51(14), 2655-61
Production Method 9
1.2 Reagents: Sodium borohydride ; rt
- The effect of β-cyclodextrin on the diastereoselective NaBH4 reduction of cyclohexanone derivatives, Bulletin of the Korean Chemical Society, 2006, 27(5), 783-785
Production Method 10
1.2 Reagents: Hydrochloric acid Solvents: Water
- Reexamination of aluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 2000, 21(1), 128-130
Production Method 11
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 25 °C
- Selective reduction of organic compounds with Al-methanesulfonyldiisobutylalane, Bulletin of the Korean Chemical Society, 2010, 31(4), 840-844
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water
- Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groups, Bulletin of the Korean Chemical Society, 2008, 29(12), 2379-2382
Production Method 14
1.2 Reagents: Hydrochloric acid Solvents: Water
- Al-Isopropoxydiisobutylalane. A Stereoselective Reducing Agent for Reduction of Cyclic Ketones to Thermodynamically More Stable Alcohols, Journal of Organic Chemistry, 1997, 62(9), 3019-3020
Production Method 15
1.2 Reagents: Hydrochloric acid Solvents: Water
- 1-pyrrolyldiisobutylalane. A stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 2000, 21(6), 659-661
Production Method 16
Production Method 17
1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran
- Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketones, Heterocycles, 1988, 27(6), 1455-60
Production Method 18
- A new class of stereoselective reducing agents, potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes, Tetrahedron Letters, 1988, 29(9), 1069-70
Production Method 19
Production Method 20
1.2 Reagents: Lithium ; 120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C
1.3 Reagents: Dimethylamine , Oxalic acid , Potassium bromide ; 16 °C
- Method for synthesizing cis-3,3,5-trimethylcyclohexanol as intermediate of cyclandelate drug, China, , ,
Production Method 21
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Raw materials
- 3,3,5-trimethylcyclohexan-1-one
- Isophorone
- 2-Cyclohexen-1-ol,3,5,5-trimethyl-
- (1R,5S)-3,3,5-Trimethylcyclohexan-1-ol
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Preparation Products
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Suppliers
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
Comprehensive Overview of rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis (CAS No. 933-48-2)
The compound rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis (CAS No. 933-48-2) is a stereoisomeric alcohol with significant applications in organic synthesis and fragrance industries. Its unique structural features, including the cis configuration and trimethylcyclohexane backbone, make it a valuable intermediate for producing fine chemicals. Researchers and manufacturers often seek this compound due to its role in creating high-performance fragrances and flavor enhancers, aligning with the growing demand for sustainable and bio-based ingredients.
In recent years, the interest in rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis has surged due to its potential in green chemistry applications. As industries shift toward eco-friendly processes, this compound's stereoselective synthesis has become a hotspot for innovation. Questions like "How to synthesize rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol efficiently?" or "What are the industrial uses of CAS 933-48-2?" are frequently searched, reflecting its relevance in both academic and commercial spheres.
The rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis isomer is particularly notable for its odor profile, often described as woody and camphoraceous. This characteristic has made it a staple in perfumery, where synthetic aroma chemicals are increasingly preferred for consistency and scalability. Additionally, its stability under various pH conditions makes it suitable for cosmetic formulations, a sector experiencing rapid growth due to rising consumer awareness of clean beauty trends.
From a technical perspective, the CAS No. 933-48-2 compound exhibits moderate solubility in organic solvents, which facilitates its use in catalytic reactions and polymer modifications. Recent studies highlight its role as a chiral building block in pharmaceutical intermediates, addressing queries such as "Can rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol be used in drug development?" Its low toxicity profile further expands its utility in food-grade applications, meeting stringent regulatory standards.
Looking ahead, advancements in stereoselective catalysis and biocatalysis are expected to enhance the production efficiency of rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis. As sustainability becomes a priority, bio-derived routes for this compound may dominate future research, answering searches like "Is CAS 933-48-2 biodegradable?" or "Renewable sources for trimethylcyclohexanol derivatives." This aligns with global initiatives to reduce carbon footprints in chemical manufacturing.
In summary, rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis (CAS No. 933-48-2) exemplifies the intersection of chemistry and sustainability. Its versatility in fragrances, cosmetics, and synthetic chemistry ensures continued relevance, while emerging technologies promise to unlock new applications. For professionals seeking reliable data, understanding its stereochemistry and industrial scalability remains critical to leveraging its full potential.
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